3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Substitution reactions:
Nitro group introduction: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound may have potential as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Polymer Science: It can be used in the synthesis of polymers with unique properties.
Mechanism of Action
The mechanism of action of “3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group and pyrazole core are likely involved in key interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-diphenyl-1H-pyrazole: Lacks the nitro group and dimethyl substitutions.
3,5-bis(4-methylphenyl)-1H-pyrazole: Similar structure but with different substitution patterns.
1-(3-nitro-1H-pyrazol-1-yl)-3,5-diphenylpyrazole: Similar but with different substitution on the pyrazole ring.
Uniqueness
“3,5-bis(3,4-dimethylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-[(3-nitropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C23H23N5O2/c1-15-5-7-19(11-17(15)3)21-13-22(20-8-6-16(2)18(4)12-20)27(24-21)14-26-10-9-23(25-26)28(29)30/h5-13H,14H2,1-4H3 |
InChI Key |
OLYCVOFNSHQNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CN3C=CC(=N3)[N+](=O)[O-])C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.